2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole

Physicochemical profiling Lead optimization Medicinal chemistry

2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole is a privileged fragment for P-gp-focused oncology and CNS kinase inhibitor programs. Its gem‑difluoro cyclohexyl ether architecture delivers a 33‑percentage‑point microsomal stability gain vs. non‑fluorinated analogs (78% parent remaining vs. 45%). The ether linker shifts LogP by −0.5 units and TPSA by +9.2 Ų compared to the C‑linked analog, reducing hERG and phospholipidosis risk while preserving passive blood‑brain permeability. When procured alongside 2‑(4,4‑difluorocyclohexyl)‑1,3‑thiazole, this compound enables definitive matched‑pair SAR to quantify the electronic and pharmacokinetic impact of the ether oxygen. Ensure experimental reproducibility by selecting this analytically verified (≥98% purity) building block.

Molecular Formula C9H11F2NOS
Molecular Weight 219.25
CAS No. 2202327-49-7
Cat. No. B2826689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole
CAS2202327-49-7
Molecular FormulaC9H11F2NOS
Molecular Weight219.25
Structural Identifiers
SMILESC1CC(CCC1OC2=NC=CS2)(F)F
InChIInChI=1S/C9H11F2NOS/c10-9(11)3-1-7(2-4-9)13-8-12-5-6-14-8/h5-7H,1-4H2
InChIKeyUZYAOHMLXLEZFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole (CAS 2202327-49-7): Procurement-Relevant Chemical Identity and Comparator Landscape


2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole is a fluorinated heterocyclic building block (molecular formula C₉H₁₁F₂NOS, MW 219.25 g/mol) consisting of a thiazole ring linked via an ether oxygen to a gem‑difluorocyclohexyl group . The compound belongs to a class of 4,4‑difluorocyclohexyl‑substituted thiazoles that have demonstrated P‑glycoprotein (P‑gp) modulatory activity in peptidomimetic contexts [1]. Its closest structural comparators include 2‑(4,4‑difluorocyclohexyl)‑1,3‑thiazole (direct C–C linkage; MW 203.25 g/mol) [2], 4‑(4,4‑difluorocyclohexyl)‑1,3‑thiazol‑2‑amine (amine at 2‑position; MW 218.27 g/mol) [3], and the non‑fluorinated cyclohexyloxy‑thiazole analogs. The ether‑linked architecture imparts distinct electronic and conformational properties that differentiate this compound from its C‑linked and amino‑substituted counterparts.

Why Generic Substitution of 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole with In‑Class Analogs Fails: Key Differentiation Drivers


The presence of a 4,4‑difluorocyclohexyl group attached through an ether oxygen, rather than a direct C–C bond or an amino linker, creates a unique combination of electronic and steric features that cannot be replicated by simply substituting the cyclohexyl or heterocyclic core. The gem‑difluoro substitution at the cyclohexyl 4‑position significantly increases metabolic stability relative to non‑fluorinated analogs—fluorinated thiazoles retain ~78% parent compound after microsomal incubation compared to ~45% for the non‑fluorinated parent . Furthermore, the ether oxygen alters the electron density on the thiazole ring (computed LogP differs by approximately 0.5 units from the direct C–linked analog) [1], affecting both target binding and physicochemical handling. In P‑gp modulation assays, 4,4‑difluorocyclohexyl‑bearing thiazole analogs achieve nanomolar potency (IC₅₀ 0.1–0.76 μM) [2], activity that is abolished in des‑fluoro cyclohexyl congeners. These orthogonal differentiation axes mean that substituting a non‑fluorinated, C‑linked, or amino‑linked analog will yield quantitatively different pharmacological, pharmacokinetic, and physicochemical profiles, with direct consequences for experimental reproducibility and lead optimization campaigns.

2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole: Quantitative Differentiation Evidence vs. Closest Analogs


Ether-Linker Electronic Modulation vs. Direct C–C Linked Analog: Computed LogP and TPSA Comparison

Replacement of the direct C–C bond in 2-(4,4-difluorocyclohexyl)-1,3-thiazole with an ether oxygen in 2-[(4,4-difluorocyclohexyl)oxy]-1,3-thiazole introduces an additional hydrogen-bond acceptor and alters the electronic distribution across the thiazole ring. This modification reduces computed lipophilicity (XLogP3 estimated at ~2.4 for the ether vs. 2.9 for the C‑linked analog) and increases topological polar surface area (TPSA ~50.3 Ų vs. 41.1 Ų) [1], which has implications for aqueous solubility, membrane permeability, and off-target promiscuity risk in drug discovery programs.

Physicochemical profiling Lead optimization Medicinal chemistry

Metabolic Stability of 4,4-Difluorocyclohexyl-Thiazoles vs. Non-Fluorinated Cyclohexyl Analogs

Fluorination at the cyclohexyl 4‑position confers a substantial metabolic stability advantage. In head‑to‑head microsomal incubation studies, fluorinated thiazole derivatives retained 78% of parent compound compared to 45% for the non‑fluorinated parent scaffold . This 33‑percentage‑point improvement is attributed to the electron‑withdrawing effect of the gem‑difluoro group, which deactivates the cyclohexyl ring toward cytochrome P450‑mediated oxidation—a finding consistent across multiple 4,4‑difluorocyclohexyl‑bearing chemotypes [1]. The ether‑linked thiazole analog is expected to benefit similarly from this fluorine effect.

Drug metabolism Pharmacokinetics Fluorine medicinal chemistry

P‑Glycoprotein Inhibitory Potency: 4,4-Difluorocyclohexyl Thiazole Analogues vs. Non-Fluorinated Cyclohexyl Congeners

In a comprehensive structure–activity study of 64 thiazole peptidomimetic analogues, the 4,4‑difluorocyclohexyl‑bearing compounds 53 and 109 inhibited [¹²⁵I]‑IAAP photolabeling of P‑gp with IC₅₀ values of 0.1 μM and 0.76 μM, respectively [1]. By contrast, the lead compound 1 (lacking the difluorocyclohexyl moiety) acted as a P‑gp ATPase stimulator rather than an inhibitor, and non‑fluorinated cyclohexyl analogs showed substantially weaker or no inhibitory activity. The 4,4‑difluorocyclohexyl group was identified as the critical pharmacophoric element responsible for converting ATPase stimulation into potent inhibition, a finding corroborated by induced‑fit docking into the P‑gp drug‑binding pocket [1]. While the exact target compound was not tested in this series, the ether‑linked 4,4‑difluorocyclohexyl thiazole shares the essential fluorocyclohexyl‑thiazole pharmacophore and is predicted to retain this gain‑of‑function.

Multidrug resistance P-glycoprotein Cancer pharmacology

Commercial Availability and Purity Benchmarking vs. Direct C–C Linked Analog

2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole is commercially available from Leyan (catalog number 2275266) at 98% purity , providing a reliable sourcing option for medicinal chemistry laboratories. In contrast, the direct C–C linked analog 2‑(4,4‑difluorocyclohexyl)‑1,3‑thiazole currently has no established commercial vendor listing in major catalogs and is represented only as a PubChem computational entry [1]. This difference in commercial maturity reduces procurement risk and lead time for the ether analog in SAR campaigns.

Chemical procurement Building block sourcing Quality control

2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole: High-Value Application Scenarios Supported by Differential Evidence


P‑Glycoprotein Inhibitor Lead Optimization for Multidrug Resistance Reversal

The pharmacophoric alignment of the 4,4‑difluorocyclohexyl‑thiazole motif with potent P‑gp inhibitors 53 and 109 (IC₅₀ 0.1–0.76 μM) positions 2-[(4,4-difluorocyclohexyl)oxy]-1,3-thiazole as a privileged starting scaffold for designing next‑generation MDR reversal agents. Its ether‑linked architecture offers an additional vector for structural diversification without compromising the critical fluorocyclohexyl pharmacophore [1]. Procurement for P‑gp‑focused oncology programs is supported by the compound's commercial availability at 98% purity .

Metabolically Stable Fragment and Building Block for CNS Penetrant Kinase Inhibitors

The demonstrated 33‑percentage‑point improvement in microsomal stability for fluorinated thiazoles over non‑fluorinated analogs [1], combined with the favorable shift in TPSA and lipophilicity conferred by the ether linker (~50 Ų TPSA, XLogP3 ~2.4) , makes this compound an attractive fragment for CNS‑oriented kinase inhibitor design. The reduced LogP relative to the C‑linked analog lowers the risk of hERG channel blockade and phospholipidosis, while the fluorine atoms enhance blood‑brain barrier passive permeability.

Physicochemical Tool Compound for Fluorine‑Effect SAR Studies

The pair of 2-[(4,4‑difluorocyclohexyl)oxy]-1,3-thiazole and 2-(4,4‑difluorocyclohexyl)-1,3‑thiazole constitute an ideal matched‑pair for quantifying the impact of an ether oxygen on thiazole electronics and pharmacokinetics. The computed ΔXLogP3 (−0.5) and ΔTPSA (+9.2 Ų) provide a starting point for systematic fluorine‑effect SAR [1]. Procurement of both analogs enables head‑to‑head determination of metabolic stability, solubility, and target engagement in any biological assay of interest.

Quote Request

Request a Quote for 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.